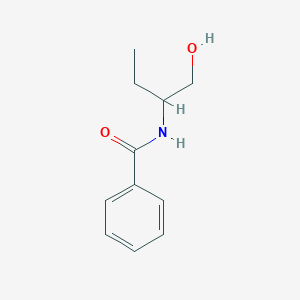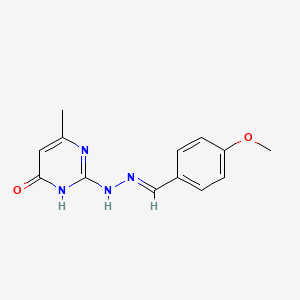![molecular formula C22H34Cl3N3O3 B11991643 N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide is a synthetic organic compound characterized by its complex molecular structureThe compound’s molecular formula is C20H30Cl3N3O3, and it has a molecular weight of 466.839 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-nitroaniline with 2,2,2-trichloroethanol to form an intermediate, which is then reacted with tetradecanoic acid chloride under controlled conditions to yield the final product . The reaction conditions often involve the use of organic solvents, such as dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetone are frequently used to dissolve the compound and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[2,2,2-trichloro-1-(4-aminoanilino)ethyl]tetradecanamide, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)dodecanamide: Similar structure but with a shorter alkyl chain.
N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)heptanamide: Another similar compound with an even shorter alkyl chain.
N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)decanamide: Similar compound with a decyl chain.
Uniqueness
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide is unique due to its longer alkyl chain, which can influence its physical properties, such as solubility and melting point, as well as its biological activity.
Propriétés
Formule moléculaire |
C22H34Cl3N3O3 |
|---|---|
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide |
InChI |
InChI=1S/C22H34Cl3N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(29)27-21(22(23,24)25)26-18-14-16-19(17-15-18)28(30)31/h14-17,21,26H,2-13H2,1H3,(H,27,29) |
Clé InChI |
OEXQFFNMXMLVGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)


![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)
![Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
